4-(4-Ethylphenyl)oxan-4-ol
Description
4-(4-Ethylphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group and a 4-ethylphenyl substituent at the 4-position of the oxane ring. The compound’s core oxane ring system is highly versatile in pharmaceutical and material science applications due to its stability and functionalizability .
Properties
IUPAC Name |
4-(4-ethylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-11-3-5-12(6-4-11)13(14)7-9-15-10-8-13/h3-6,14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBGDQBEHCDLFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)oxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylmagnesium bromide with tetrahydrofuran (THF) in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Ethylphenyl)oxan-4-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-ethylphenyl)oxan-4-one, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Ethylphenyl)oxan-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Oxane Family
The oxane (tetrahydropyran) scaffold is a common motif in synthetic chemistry. Key analogs include:
Key Observations :
- Substituent Effects : The 4-ethylphenyl group introduces steric bulk and lipophilicity compared to smaller groups (e.g., methyl) or polar moieties (e.g., hydroxymethyl). This may enhance membrane permeability in drug design .
- Synthetic Accessibility: 4-Methyloxan-4-ol derivatives are synthesized via esterification with ethyl chloro-oxoacetate and triethylamine , while dimethylaminomethyl analogs require specialized intermediates .
Comparison with Non-Oxane Derivatives Featuring 4-Ethylphenyl Groups
The 4-ethylphenyl moiety is prevalent in diverse pharmacophores. Notable examples include:
A. Pyrazolo[3,4-b]pyridine Derivatives
- 3-(4-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compounds 4–7, ):
- Activity : Demonstrated inhibitory effects against OXA-48 β-lactamase, critical for antibiotic resistance.
- Synthesis : Multi-component cyclization with LiOH-mediated ester hydrolysis (yields: 27–87%) .
- Comparison : Unlike 4-(4-Ethylphenyl)oxan-4-ol, these compounds feature a pyrazolo-pyridine core, enabling π-π stacking interactions in enzyme binding .
B. Thiochromene Derivatives
C. Diazenyl-Benzamide Derivatives
Key Observations :
- Core Structure Impact : The oxane ring in 4-(4-Ethylphenyl)oxan-4-ol provides conformational rigidity, whereas pyrazolo-pyridines and thiochromenes offer planar aromatic systems for target engagement.
- Synthetic Yields : Oxane derivatives generally exhibit higher yields (e.g., 84% for 4-methyloxan-4-ol ) compared to pyrazolo-pyridines (27–87% ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
